Isostearyl laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

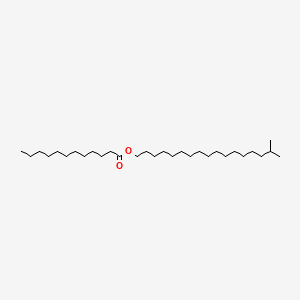

Isostearyl laurate is an ester synthesized from isostearyl alcohol (a branched-chain C18 alcohol) and lauric acid (a saturated C12 fatty acid). This combination confers unique physicochemical properties, making it valuable in formulations requiring lightweight emollience, spreadability, and stability. Its branched structure enhances solubility in non-polar matrices, while the laurate chain contributes to moderate viscosity and conditioning effects. This compound is predominantly utilized in cosmetics (e.g., creams, lipsticks) and pharmaceuticals as an excipient to improve texture and bioavailability of active ingredients .

Scientific Research Applications

Cosmetic and Personal Care Products

Isostearyl laurate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth, non-greasy feel on the skin and enhances the spreadability of products.

Key Applications:

- Moisturizers and Creams: Acts as a skin conditioning agent, improving hydration and texture.

- Sunscreens: Functions as a solvent for UV filters, enhancing their stability and efficacy.

- Makeup Products: Used in foundations and lipsticks to improve texture and application.

Case Study:

A clinical study evaluated a moisturizer containing this compound, demonstrating significant improvements in skin hydration and barrier function over a 4-week period compared to a control formulation without this ingredient .

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient that aids in drug delivery systems. Its ability to enhance skin penetration makes it valuable in topical preparations.

Key Applications:

- Transdermal Drug Delivery Systems: Enhances the permeation of active ingredients through the skin barrier.

- Ointments and Gels: Improves the consistency and stability of topical formulations.

Data Table: Enhancements in Drug Permeation

Food Industry Applications

This compound is recognized as a food additive, primarily used as an emulsifier and stabilizer in various food products. It helps maintain the texture and consistency of emulsions.

Key Applications:

- Emulsions: Used in salad dressings and sauces to stabilize oil-water mixtures.

- Flavoring Agents: Acts as a carrier for flavor compounds, enhancing their solubility and distribution.

Safety and Regulatory Status

This compound has been evaluated for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) has deemed it safe for use in cosmetics when formulated to avoid irritation . It is also approved for use as a food additive under specific regulations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isostearyl laurate, and how can researchers accurately characterize them?

this compound (C₃₀H₆₀O₂, molecular weight 452.80 g/mol) is a nonionic surfactant with emulsifying, dispersing, and lubricating properties . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond.

- Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect hydrolysis byproducts.

- Thermogravimetric Analysis (TGA) to assess thermal stability.

- Dynamic Light Scattering (DLS) for particle size distribution in emulsions. Ensure experimental protocols align with reproducibility standards, as outlined in journal guidelines for method documentation .

Q. How can researchers synthesize this compound with high yield and purity?

Synthesis involves esterification of isostearyl alcohol and lauric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps:

- Reaction Optimization : Monitor temperature (80–120°C) and molar ratios (1:1 alcohol:acid) to minimize side reactions.

- Purity Control : Use vacuum distillation or column chromatography to remove unreacted precursors.

- Validation : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and acid value titration (<2 mg KOH/g) .

Q. What analytical techniques are suitable for assessing this compound’s compatibility with other surfactants?

- Phase Behavior Studies : Conduct ternary phase diagrams to evaluate emulsion stability with co-surfactants (e.g., cetearyl isononanoate or hexyl decyl laurate) .

- Zeta Potential Measurements : Assess electrostatic interactions in mixed surfactant systems.

- Rheological Profiling : Compare viscosity changes under shear stress to identify synergistic effects .

Advanced Research Questions

Q. How does this compound’s stability vary under acidic/alkaline conditions, and what experimental designs can quantify hydrolysis rates?

this compound hydrolyzes in strong acids/bases, producing isostearyl alcohol and lauric acid . To study this:

- Kinetic Experiments : Incubate the compound in buffered solutions (pH 1–14) at controlled temperatures (25–60°C).

- Quantification : Use HPLC to track lauric acid release over time.

- Activation Energy Calculation : Apply the Arrhenius equation to predict shelf-life under varying storage conditions .

Q. What methodologies resolve contradictions in reported biodegradability and environmental toxicity of this compound?

While this compound is labeled biodegradable, its hydrolysis products (e.g., lauric acid) may harm aquatic ecosystems . To address this:

- OECD 301D Test : Measure biodegradation rates in simulated wastewater.

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity.

- Metabolite Analysis : Identify esterase-mediated breakdown products via LC-MS, referencing skin metabolism studies of similar esters .

Q. How can researchers model the interaction of this compound with lipid bilayers or biomembranes?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict partitioning behavior and membrane fluidity effects.

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to study monolayer penetration.

- Fluorescence Microscopy : Track localization in model membranes (e.g., liposomes) labeled with Nile Red .

Q. What strategies improve the reproducibility of this compound’s emulsification efficacy across different laboratories?

- Standardized Protocols : Specify shear rate, temperature, and surfactant-to-oil ratios (e.g., 1:10 for oil-in-water emulsions).

- Interlaboratory Studies : Share raw data on droplet size (via DLS) and creaming stability.

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies, as recommended in analytical chemistry guidelines .

Q. Methodological Resources

- Experimental Reproducibility : Follow journal requirements for documenting synthesis, characterization, and stability testing .

- Data Validation : Cross-reference safety data sheets (e.g., LD50 values) with peer-reviewed ecotoxicology studies .

- Advanced Modeling : Utilize open-source software (e.g., GROMACS) and share simulation parameters in supplementary materials .

Comparison with Similar Compounds

The following analysis compares isostearyl laurate with structurally or functionally related esters, emphasizing molecular attributes, applications, and performance metrics.

Structural and Functional Differences

Key Observations :

- Branching vs. Linearity : this compound’s branched alcohol improves solubility in oils compared to linear stearyl laurate, which has higher crystallinity .

- Chain Length: Shorter acids (e.g., ethylhexanoate in cetearyl ethylhexanoate) reduce viscosity, enhancing spreadability in skincare products .

Performance in Formulations

Notes:

- This compound’s balance of moderate viscosity and low irritation makes it ideal for facial creams, whereas isostearyl isostearate’s high viscosity suits lipsticks .

- Stearyl laurate’s linear structure may enhance film-forming properties in coatings, akin to starch laurate’s role in biodegradable films .

Research Findings and Industrial Relevance

- Antimicrobial Potential: While lauric acid derivatives exhibit antibacterial activity (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid in ), this compound’s branched structure may reduce this effect due to steric hindrance. Further studies are needed to confirm bioactivity .

- Biodegradable Films : Starch laurate () demonstrates that esterified fatty acids improve mechanical properties in films. This compound’s branched chain could similarly enhance flexibility in packaging materials if modified .

- Market Trends: Isostearyl esters dominate premium cosmetics due to their non-greasy feel, with this compound preferred in Asia-Pacific markets for humid climates .

Properties

CAS No. |

72576-79-5 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

16-methylheptadecyl dodecanoate |

InChI |

InChI=1S/C30H60O2/c1-4-5-6-7-8-14-18-21-24-27-30(31)32-28-25-22-19-16-13-11-9-10-12-15-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |

InChI Key |

WPIOBXGJZUSKGK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.